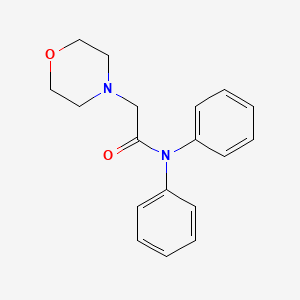![molecular formula C19H29NO3 B5576418 4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol is a chemical compound that belongs to the class of beta blockers. It is also known as Celiprolol and is used in the treatment of hypertension, angina pectoris, and congestive heart failure. The compound has been extensively studied for its pharmacological properties, and its mechanism of action has been elucidated.
Applications De Recherche Scientifique
Analytical Characterization and Biological Matrices
A study conducted by De Paoli et al. (2013) focused on the analytical characterization of psychoactive arylcyclohexylamines, closely related to the chemical structure of interest. The research involved the use of various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to identify and characterize these compounds. The study developed a robust method for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, emphasizing the importance of these methods in forensic and toxicological investigations De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013). Journal of analytical toxicology.
Neuroprotective Agents
Chenard et al. (1995) identified compounds, structurally related to the one , that act as potent and selective N-methyl-D-aspartate (NMDA) antagonists. Through structural activity relationship studies, they discovered compounds that protect cultured hippocampal neurons from glutamate toxicity, showing promise as neuroprotective agents. This research highlights the potential therapeutic applications of such compounds in neurodegenerative diseases Chenard, B., Bordner, J., Butler, T., Chambers, L., Collins, M., De Costa, D. L., ... & Mena, E. (1995). Journal of medicinal chemistry.
Synthesis and Material Science
Research by Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, which is relevant to the chemical structure of interest. Their work sheds light on the synthesis and functionalization of piperidine derivatives, contributing to the development of novel organic compounds with potential applications in material science and organic electronics Golub, T., & Becker, J. (2015). Electrochimica Acta.
Luminescence Properties
Moriguchi et al. (2017) investigated the luminescence properties of cone-like octadentate europium (III) complexes, incorporating structural elements similar to the compound . Their study contributes to the understanding of luminescent materials, which are crucial for applications in optical devices, sensors, and bioimaging Moriguchi, T., Hirosaki, S., Jalli, V., Tsuge, A., & Yoza, K. (2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[3-(methoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-19(2,22)10-9-15-6-4-8-17(12-15)18(21)20-11-5-7-16(13-20)14-23-3/h4,6,8,12,16,22H,5,7,9-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDYHXFPIOXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
![N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide](/img/structure/B5576355.png)
![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)

![ethyl 8-chloro-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B5576381.png)

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)

![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

![N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5576425.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)

